molecular formula C7H5Cl2FO5S2 B1440280 4-Fluoro-6-methoxybenzene-1,3-disulfonyl dichloride CAS No. 1210680-22-0

4-Fluoro-6-methoxybenzene-1,3-disulfonyl dichloride

Cat. No.: B1440280
CAS No.: 1210680-22-0
M. Wt: 323.1 g/mol
InChI Key: CBPQXIPWDIBYOO-UHFFFAOYSA-N
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Description

Structural Characterization & IUPAC Nomenclature

4-Fluoro-6-methoxybenzene-1,3-disulfonyl dichloride is a polyfunctional aromatic compound characterized by a benzene ring substituted with two sulfonyl chloride (–SO₂Cl) groups, a fluorine atom, and a methoxy (–OCH₃) group. Its systematic IUPAC name reflects the substituents’ positions: This compound .

Key Structural Features:

  • Positions 1 and 3 : Sulfonyl chloride groups.
  • Position 4 : Fluorine atom.
  • Position 6 : Methoxy group.

The molecular formula is C₇H₅Cl₂FO₅S₂ , with a molecular weight of 323.15 g/mol .

Property Value Source
IUPAC Name This compound PubChem
Molecular Formula C₇H₅Cl₂FO₅S₂ PubChem
Molecular Weight 323.15 g/mol PubChem
CAS Registry Number 1210680-22-0 AK Scientific

Spectroscopic Insights :

  • Infrared (IR) Spectroscopy : Peaks at ~1,370 cm⁻¹ and ~1,170 cm⁻¹ correspond to asymmetric and symmetric S=O stretching vibrations in sulfonyl chloride groups .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : A singlet at δ 3.9 ppm (methoxy –OCH₃), coupled doublets for aromatic protons (δ 6.8–7.5 ppm) .
    • ¹³C NMR : Signals at δ 55 ppm (methoxy carbon), δ 160 ppm (C–F), and δ 125–140 ppm (aromatic carbons adjacent to sulfonyl groups) .

Historical Context in Sulfonyl Chloride Chemistry

Sulfonyl chlorides have been pivotal in organic synthesis since the 19th century, with early applications in dye manufacturing and later in pharmaceuticals. The development of disulfonyl dichlorides like this compound represents an evolution toward multifunctional reagents for complex molecular architectures.

Key Historical Milestones:

  • 1838 : Henri Victor Regnault’s synthesis of sulfuryl chloride (SO₂Cl₂), a foundational reagent for sulfonyl chloride chemistry .
  • 1930s : Emergence of sulfonamide drugs, driven by sulfonyl chloride intermediates .
  • 21st Century : Advances in regioselective sulfonation techniques enabling precise synthesis of disubstituted sulfonyl chlorides .

Role of this compound :
This compound’s dual sulfonyl chloride groups enhance its utility in:

  • Polymer Chemistry : Crosslinking agents for sulfonated polymers.
  • Pharmaceutical Intermediates : Building blocks for fluorinated sulfonamides .
  • Materials Science : Surface modifiers for electronic materials .

Comparative Reactivity:

Compound Reactivity Profile Application Example
Benzene-1,3-disulfonyl dichloride High electrophilicity Polymer crosslinking
4-Fluoro-6-methoxy derivative Enhanced selectivity due to –F/–OCH₃ Targeted drug synthesis

The integration of electron-withdrawing (–F) and electron-donating (–OCH₃) groups in this compound balances reactivity and stability, making it a versatile intermediate in modern synthetic workflows .

Properties

IUPAC Name

4-fluoro-6-methoxybenzene-1,3-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO5S2/c1-15-5-2-4(10)6(16(8,11)12)3-7(5)17(9,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPQXIPWDIBYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

  • Substituted Aniline or Benzene Derivatives : The synthesis often begins with 4-fluoro-6-methoxyaniline or the corresponding fluoro-methoxybenzene. The presence of the fluoro and methoxy groups directs subsequent sulfonation to the 1,3-positions on the aromatic ring.

Sulfonation and Chlorosulfonation

  • Chlorosulfonation Reaction : The introduction of sulfonyl chloride groups is commonly achieved by reacting the substituted benzene with chlorosulfuric acid or sulfuryl chloride under controlled temperature conditions. For example, a related compound, 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride, is prepared by chlorosulfonation of 3-chloroaniline with chlorosulfuric acid at 130 °C, followed by treatment with thionyl chloride at 80 °C, yielding 90% product.

  • By analogy, the 4-fluoro-6-methoxy derivative would undergo similar chlorosulfonation, where the electron-donating methoxy and electron-withdrawing fluoro substituents influence regioselectivity and reactivity.

Conversion to Sulfonyl Chloride

  • Thionyl Chloride Treatment : After sulfonation, the sulfonic acid groups are converted to sulfonyl chlorides by reaction with thionyl chloride (SOCl₂) at moderate temperatures (0–80 °C). This step ensures the formation of the dichloride functionality required for further synthetic applications.

Example Preparation Process from Related Literature

A patent describing the preparation of substituted benzene sulfonyl chlorides provides a relevant process that can be adapted for the target compound:

Step Description Conditions Outcome
1 Diazotization of substituted aniline (e.g., 2-bromoaniline) in HCl and water at low temperature (-5 to 0 °C) using sodium nitrite and sodium fluoborate Controlled temperature below 0 °C Formation of fluoboric acid diazonium salt
2 Reaction of diazonium salt with thionyl chloride and cuprous chloride catalyst at -5 to 0 °C, overnight Low temperature, aqueous medium Formation of substituted benzene sulfonyl chloride with ~79% yield

While this example uses bromo substituents, the methodology can be adapted for fluoro and methoxy substituents by selecting appropriate starting materials and reaction parameters.

Data Table: Comparative Preparation Conditions for Related Disulfonyl Dichlorides

Compound Starting Material Sulfonation Agent Chlorination Agent Temperature Yield Notes
4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride 3-Chloroaniline Chlorosulfuric acid (11 mol) Thionyl chloride (4 mol) 130 °C (sulfonation), 80 °C (chlorination) 90% Industrially viable method
2-Bromobenzenesulfonyl chloride 2-Bromoaniline Diazotization followed by reaction with SOCl₂ Thionyl chloride with CuCl catalyst -5 to 0 °C 79.4% Multi-step diazonium salt intermediate

Research Findings and Analysis

  • The presence of electron-withdrawing fluorine and electron-donating methoxy groups affects the electrophilic aromatic substitution pattern, favoring sulfonation at meta-positions relative to the methoxy group, consistent with the 1,3-disulfonyl substitution pattern.

  • Chlorosulfonation is typically performed under harsh acidic conditions (chlorosulfuric acid or sulfuryl chloride) at elevated temperatures to ensure disulfonylation.

  • Conversion of sulfonic acids to sulfonyl chlorides using thionyl chloride is a well-established method providing high yields and purity.

  • Purification often involves extraction with organic solvents (e.g., ethyl acetate), washing with sodium carbonate solution, water, and brine, followed by crystallization at low temperatures to obtain pure products.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-methoxybenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Fluoro-6-methoxybenzene-1,3-disulfonyl dichloride involves the reactivity of its sulfonyl chloride groups. These groups can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Key Observations :

  • The fluoro group in the target compound increases electrophilicity at the sulfonyl chloride groups compared to amino or methyl analogs, favoring nucleophilic attacks .
  • Methoxy substituents enhance solubility in polar solvents relative to hydrophobic groups like –CH₃ or –C(Cl)=CCl₂ .

Biological Activity

4-Fluoro-6-methoxybenzene-1,3-disulfonyl dichloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by quantitative data and comparative analysis.

  • Molecular Formula : C7H5Cl2O4S2F
  • CAS Number : 1210680-22-0
  • Molecular Weight : 292.15 g/mol

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these pathogens ranged from 4 to 8 µg/mL, demonstrating its effectiveness as an antimicrobial agent .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, potentially blocking their activity. For instance, it has been evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis. The inhibition of MMP-2 and MMP-9 was observed, suggesting a mechanism by which this compound could impede tumor growth and spread .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in target proteins. This action can lead to the inhibition of critical signaling pathways involved in cell proliferation and survival.

Study on Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated its effectiveness against various cancer cell lines. The compound exhibited an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like 5-Fluorouracil .

CompoundCell LineIC50 (µM)
This compoundMDA-MB-2310.126
5-FluorouracilMDA-MB-23111.73

Pharmacokinetics

In vivo studies using Sprague-Dawley rats assessed the pharmacokinetic profile of the compound. The results indicated moderate exposure with a peak concentration (CmaxC_{max}) of 592 ± 62 mg/mL and a slow elimination half-life (t1/2t_{1/2}) of approximately 27.4 hours .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other sulfonyl chloride derivatives:

Compound NameStructureMIC (µg/mL)IC50 (µM)
Compound AStructure A4–8N/A
Compound BStructure BN/A0.126

Q & A

Q. What are the optimal synthetic routes for preparing 4-fluoro-6-methoxybenzene-1,3-disulfonyl dichloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically starts with a fluorinated benzene derivative. Sulfonyl chloride groups are introduced via chlorosulfonation using ClSO₃H or SOCl₂ under anhydrous conditions . Methoxy groups are stabilized via methylation of hydroxyl precursors (e.g., using CH₃I/K₂CO₃). Key variables include:
  • Temperature : Excess heat (>100°C) may lead to decomposition; reactions are often conducted at 0–40°C .
  • Solvent : Polar aprotic solvents (e.g., DCM, DMF) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product from positional isomers .
    Data Table :
StepReagentsConditionsYield (%)Reference
SulfonationClSO₃H, H₂SO₄0–5°C, 12 hr65–70
ChlorinationSOCl₂, DMF (cat.)Reflux, 4 hr85–90
MethylationCH₃I, K₂CO₃RT, 24 hr75–80

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C-4, methoxy singlet at δ 3.8–4.0 ppm). FT-IR identifies sulfonyl chloride stretches (~1370 cm⁻¹, asymmetric) . HPLC-MS (reverse-phase C18 column) resolves impurities, with ESI-MS showing [M-Cl]⁻ peaks .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to its reactivity (hydrolysis-sensitive sulfonyl chlorides), use:
  • Anhydrous conditions : Schlenk lines or gloveboxes to prevent moisture .
  • PPE : Acid-resistant gloves, goggles, and fume hoods .
  • Neutralization : Quench residues with cold NaHCO₃ to avoid exothermic decomposition .

Advanced Research Questions

Q. How does the electronic interplay between fluorine and methoxy substituents affect regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect activates the para-sulfonyl chloride for nucleophilic attack (e.g., amines, alcohols). Methoxy’s electron-donating nature stabilizes ortho positions but may sterically hinder reactivity. DFT calculations (e.g., Gaussian 16) model charge distribution, while kinetic studies (UV-Vis monitoring) quantify reaction rates . For example:
  • Amine substitution : Primary amines (e.g., benzylamine) react preferentially at the para-sulfonyl group (k = 0.15 M⁻¹s⁻¹) vs. meta (k = 0.02 M⁻¹s⁻¹) .

Q. How to resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. no activity)?

  • Methodological Answer : Discrepancies may arise from:
  • Solubility : Use DMSO-d6 or β-cyclodextrin to improve aqueous solubility .
  • Protein binding : Perform fluorescence quenching assays (e.g., with BSA) to distinguish non-specific binding .
  • Isomer interference : LC-MS/MS confirms absence of impurities (e.g., 2-fluoro regioisomers) that may skew results .

Q. What strategies optimize reaction conditions for synthesizing asymmetric disulfonamide derivatives?

  • Methodological Answer : Sequential substitution with different nucleophiles:
  • Step 1 : React one sulfonyl chloride with a bulky nucleophile (e.g., tert-butylamine) at 0°C to block one site.
  • Step 2 : Introduce a second nucleophile (e.g., aniline) at RT. Monitor via TLC (hexane:EtOAc 3:1). Yields improve with Pd-catalyzed cross-coupling for asymmetric architectures .

Q. How to design experiments probing the compound’s reactivity in bioconjugation for targeted drug delivery?

  • Methodological Answer :
  • Click chemistry : React with azide-functionalized antibodies (CuAAC, 37°C, pH 7.4) .
  • Stability testing : Incubate conjugates in PBS (pH 7.4 and 5.5) to mimic physiological vs. lysosomal environments. Analyze via SEC-HPLC .

Data Contradiction Analysis

Q. Why do some studies report hydrolysis instability while others note stability under similar conditions?

  • Methodological Answer : Trace moisture or acidic impurities (e.g., residual H₂SO₄) accelerate hydrolysis. Use Karl Fischer titration to quantify water (<50 ppm) and ICP-MS to detect metal catalysts (e.g., Fe³⁺) that promote degradation . Pre-drying solvents over molecular sieves (3Å) enhances stability .

Key Research Gaps

  • Positional isomer effects : Limited data on 4-fluoro vs. 2-fluoro analogs in sulfonamide bioactivity.
  • Scale-up challenges : Batch vs. flow synthesis for minimizing exothermic risks during chlorination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Fluoro-6-methoxybenzene-1,3-disulfonyl dichloride
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4-Fluoro-6-methoxybenzene-1,3-disulfonyl dichloride

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